molecular formula C9H8N2O2 B2499854 2-(4-Cyanophenoxy)acetamide CAS No. 189329-83-7

2-(4-Cyanophenoxy)acetamide

Cat. No.: B2499854
CAS No.: 189329-83-7
M. Wt: 176.175
InChI Key: HJOKJBKBRZGRKC-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)acetamide is an organic compound with the molecular formula C₉H₈N₂O₂. It is a derivative of acetamide where the acetamide group is substituted with a 4-cyanophenoxy group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenoxy)acetamide typically involves the reaction of 4-cyanophenol with chloroacetamide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of this compound .

Reaction Conditions:

    Reagents: 4-cyanophenol, chloroacetamide, base (e.g., sodium hydroxide)

    Solvent: Typically, an organic solvent like dimethylformamide (DMF) is used.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but generally takes several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Cyanophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenoxy group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)acetamide
  • 2-(4-Chlorophenoxy)acetamide
  • 2-(4-Nitrophenoxy)acetamide

Uniqueness

2-(4-Cyanophenoxy)acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group enhances the compound’s ability to participate in a wider range of chemical reactions and increases its potential for therapeutic applications.

Properties

IUPAC Name

2-(4-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOKJBKBRZGRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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